molecular formula C15H19NO B2896564 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde CAS No. 588670-11-5

2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde

Cat. No.: B2896564
CAS No.: 588670-11-5
M. Wt: 229.323
InChI Key: GKJUYKZVUHMQKI-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Target of Action

The primary targets of indole derivatives, such as 2-tert-butyl-5-ethyl-1H-indole-3-carbaldehyde, are often various receptors in the human body . These compounds bind with high affinity to these receptors, which can be helpful in developing new useful derivatives .

Mode of Action

The interaction of 2-tert-butyl-5-ethyl-1H-indole-3-carbaldehyde with its targets often results in changes at the molecular level. For instance, some indole derivatives act as receptor agonists, stimulating the production of certain substances, such as interleukin-22 .

Biochemical Pathways

Indole derivatives can affect various biochemical pathways. For example, they can influence the production of certain substances in the body, such as interleukin-22, which facilitates mucosal reactivity . They can also participate in reactions at the benzylic position, typically via an SN1 pathway, through the resonance-stabilized carbocation .

Result of Action

The molecular and cellular effects of 2-tert-butyl-5-ethyl-1H-indole-3-carbaldehyde’s action can vary depending on the specific targets and pathways it affects. For instance, if it acts as a receptor agonist, it could stimulate the production of certain substances, leading to various downstream effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-tert-butyl-5-ethyl-1H-indole-3-carbaldehyde. For example, the compound’s synthesis can be influenced by factors such as the presence of solvents and the energy required for the purification of intermediates . Additionally, the compound’s repellent quality can be assessed in relation to arthropods .

Preparation Methods

The synthesis of 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde involves several steps, starting from commercially available starting materials. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The reaction conditions typically include the use of methanesulfonic acid under reflux in methanol, yielding the desired indole derivative in good yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Comparison with Similar Compounds

2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde can be compared with other indole derivatives such as:

The unique combination of tert-butyl and ethyl groups in this compound provides distinct steric and electronic effects, making it a valuable compound for various applications.

Properties

IUPAC Name

2-tert-butyl-5-ethyl-1H-indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c1-5-10-6-7-13-11(8-10)12(9-17)14(16-13)15(2,3)4/h6-9,16H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJUYKZVUHMQKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)NC(=C2C=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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